5-FAM cadaverine

Description

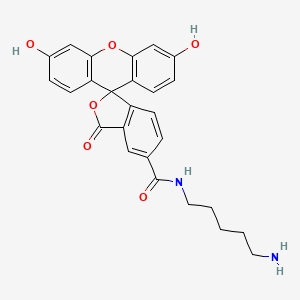

Structure

3D Structure

Properties

IUPAC Name |

N-(5-aminopentyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O6/c27-10-2-1-3-11-28-24(31)15-4-7-19-18(12-15)25(32)34-26(19)20-8-5-16(29)13-22(20)33-23-14-17(30)6-9-21(23)26/h4-9,12-14,29-30H,1-3,10-11,27H2,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZIEQYBBRYWJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies of 5 Fam Cadaverine

Precursor Chemistry and Established Synthetic Pathways

The synthesis of 5-FAM cadaverine (B124047) typically involves the conjugation of a reactive form of 5-carboxyfluorescein (B1664652) (5-FAM) with cadaverine. Cadaverine, a diamine, can be produced through the decarboxylation of L-lysine, primarily catalyzed by lysine (B10760008) decarboxylase (LDC) in various organisms, including bacteria and plants. frontiersin.orgnih.govengineering.org.cntandfonline.com While direct enzyme catalysis for cadaverine production from L-lysine faces challenges such as product inhibition, microbial fermentation and whole-cell bioconversion using engineered strains of Corynebacterium glutamicum and Escherichia coli are established methods for its biosynthesis. engineering.org.cnresearchgate.netresearchgate.net

The conjugation of 5-FAM to cadaverine often utilizes amine-reactive derivatives of 5-carboxyfluorescein. A common approach involves the reaction of cadaverine with an activated ester of 5-carboxyfluorescein, such as the succinimidyl ester (SE). eurogentec.combiotium.comthermofisher.com This reaction forms a stable carboxamide linkage between the carboxyl group of 5-FAM and one of the primary amine groups of cadaverine. eurogentec.combiotium.com Cadaverine's two primary amine groups allow for conjugation to molecules containing carboxylic acid, aldehyde, or ketone groups. eurogentec.com

Isomeric Considerations in 5-FAM Cadaverine Synthesis and Application (e.g., 5-FAM vs. 5(6)-FAM)

Fluorescein-based dyes, including carboxyfluorescein (FAM), often exist as isomers depending on the position of the reactive group on the xanthene ring. The most common isomers are the 5-isomer and the 6-isomer. 5-FAM cadaverine specifically refers to the conjugate formed with 5-carboxyfluorescein. However, some commercially available reagents, such as 5(6)-carboxyfluorescein (B613776) succinimidyl ester (5(6)-FAM SE), are supplied as a mixture of both the 5- and 6-isomers. biotium.comthermofisher.com

While 5-FITC and 6-FITC isomers have very similar absorption and fluorescence spectra, their binding and reactivities to proteins may differ, potentially affecting chromatographic separation or electrophoretic migration of the resulting conjugates. anaspec.com Similarly, conjugates formed with 5-FAM and 6-FAM isomers might exhibit subtle differences in their interactions and behavior in specific applications. For high-resolution separation techniques like sequencing and capillary electrophoresis, the use of a single isomer (such as 5-FAM) is often preferred. fishersci.at However, for many protein labeling applications, a mixture of isomers (5(6)-FAM) is considered acceptable as their spectral properties are largely indistinguishable. fishersci.at

Strategies for Enhancing Conjugate Stability and Hydrolysis Resistance (e.g., carboxamides over thiourea (B124793) linkages)

The stability of the linkage between the fluorophore and the molecule being labeled is crucial for the performance and longevity of the fluorescent conjugate. In the case of 5-FAM cadaverine conjugates, the linkage formed is typically a carboxamide bond, resulting from the reaction between the carboxyl group of 5-FAM (via an activated ester) and an amine group of cadaverine. eurogentec.combiotium.com

Carboxamide linkages are known to be significantly more stable and resistant to hydrolysis compared to other common linkages used in bioconjugation, such as thiourea linkages formed from the reaction of isothiocyanates (like FITC) with amines. eurogentec.combiotium.comanaspec.comrsc.orguevora.ptbioacts.com Research has shown that FAM reagents, which form carboxamide linkages, result in conjugates with superior stability and better conjugation yields compared to FITC-labeled peptides, which tend to deteriorate more quickly. eurogentec.com This enhanced stability of the carboxamide bond contributes to the robustness of 5-FAM cadaverine conjugates in various biological assays and applications. While ester bonds can be susceptible to hydrolysis, particularly enzyme-mediated hydrolysis, strategies involving structural modifications like the introduction of shielding groups can enhance their resistance. nih.govacs.org

Integration into Advanced Fluorophore Constructs and Delivery Systems (e.g., PEGylation)

5-FAM cadaverine serves as a versatile building block for creating more complex fluorescent constructs and integrating fluorophores into various delivery systems. Its terminal primary amine group allows for further conjugation reactions.

One common strategy for modifying fluorescent probes and delivery systems is PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains. PEGylation can enhance the solubility, reduce aggregation, and improve the pharmacokinetic properties of molecules. While direct PEGylation of 5-FAM cadaverine itself might be less common than conjugating PEGylated molecules to 5-FAM cadaverine or incorporating 5-FAM into PEGylated systems, the cadaverine moiety provides a reactive handle for such modifications. For instance, 5-FAM-PEG3-azide is a pegylated FAM dye featuring a PEG3 spacer to improve solubility and an azide (B81097) group for click chemistry, demonstrating the principle of combining FAM with PEG linkers. conju-probe.com

5-FAM cadaverine has been integrated into advanced systems such as superparamagnetic iron oxide nanoparticles (SPIOs) for targeted imaging and drug delivery. nih.gov In one study, the carboxyl group of PEG on the surface of SPIOs was covalently linked to the amines of antibodies and 5-FAM cadaverine through amide formation, demonstrating its use in creating multifunctional nanoconjugates. nih.gov This highlights the utility of 5-FAM cadaverine as a component in constructing advanced fluorophore constructs and delivery systems. Cadaverine itself has also been identified as a component in bacteriophage virions and as a physiological substrate for bacterial efflux transporters, suggesting its potential relevance in the context of biological systems and potentially drug delivery strategies. nih.govnih.gov

Bioconjugation Methodologies Utilizing 5 Fam Cadaverine

Amine-Reactive Conjugation Principles with 5-FAM Cadaverine (B124047)

The primary amine of 5-FAM cadaverine is a strong nucleophile, making it readily available for reaction with various electrophilic functional groups on target biomolecules. thermofisher.com This reactivity is the basis for its use in direct chemical conjugation strategies. Primary amines are often targeted for labeling because they are typically found on the exterior surfaces of proteins—at the N-terminus and on the side chains of lysine (B10760008) residues—making them accessible to reagents in an aqueous environment. thermofisher.comaatbio.com

The conjugation of 5-FAM cadaverine to biomolecules frequently involves reactions with carboxylic acids, aldehydes, or ketones.

Carboxylic Acid Groups: The most common method for conjugating an amine to a carboxylic acid (found on aspartate, glutamate (B1630785) residues, or the C-terminus of proteins) is not a direct reaction but one that requires an activation step. thermofisher.com Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are used to activate the carboxyl group, converting it into a highly reactive O-acylisourea intermediate. electrochemsci.org This intermediate can then react with the primary amine of 5-FAM cadaverine to form a stable amide bond. thermofisher.comelectrochemsci.org To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added, which converts the O-acylisourea intermediate into a more stable, amine-reactive NHS ester. electrochemsci.orgcreative-proteomics.com This two-step process is one of the most widely used strategies in bioconjugation. electrochemsci.orgresearchgate.net

Aldehyde and Ketone Groups: Aldehydes and ketones can be introduced into biomolecules, such as glycoproteins, through periodate (B1199274) oxidation of cis-diols in sugar residues. These carbonyl groups react with the primary amine of 5-FAM cadaverine to form a Schiff base. This imine bond is reversible and unstable, so a subsequent reduction step using a mild reducing agent like sodium cyanoborohydride is required to convert it into a stable secondary amine linkage. This process is known as reductive amination. thermofisher.com

EDC-mediated coupling is a powerful tool, but its efficiency is highly dependent on reaction conditions, primarily due to the susceptibility of the activated O-acylisourea intermediate to hydrolysis in aqueous solutions. electrochemsci.orgresearchgate.net Optimization is crucial to ensure the desired conjugation reaction outcompetes the wasteful hydrolysis reaction. Key parameters for optimization include pH, buffer composition, and the concentration of coupling reagents. thermofisher.comelectrochemsci.org The use of N-hydroxysulfosuccinimide (NHSS or Sulfo-NHS) is a common strategy to increase the efficiency of EDC-mediated coupling by forming a more stable amine-reactive ester intermediate. electrochemsci.org

| Parameter | Condition/Recommendation | Rationale | Citation |

|---|---|---|---|

| pH | Acidic pH (4.5–5.5) for carboxyl activation; Physiological to slightly alkaline pH (7.2–8.5) for amine coupling. | Carboxyl activation by EDC is most efficient at an acidic pH. The subsequent reaction of the activated ester with the primary amine of 5-FAM cadaverine is favored at a pH where the amine is deprotonated and nucleophilic. | thermofisher.comthermofisher.com |

| Buffer System | Use non-amine and non-carboxylate buffers, such as MES buffer for the activation step. Phosphate buffers can be used, though they may slightly reduce efficiency. | Buffers containing primary amines (e.g., Tris, Glycine) will compete with 5-FAM cadaverine for reaction with the activated carboxyl group. Carboxylate-containing buffers (e.g., acetate) will compete for activation by EDC. | thermofisher.comthermofisher.com |

| Reagent Concentration | A molar excess of EDC and NHS/Sulfo-NHS over the carboxylic acid is typically used. Optimal concentrations can vary and may require empirical determination. | Using an excess of coupling reagents drives the reaction toward the formation of the activated ester, increasing the yield of the final conjugate and helping to overcome hydrolysis. | electrochemsci.orgresearchgate.net |

| Reaction Time | The activation step is typically fast (15-20 minutes). The coupling reaction can range from 30 minutes to several hours. | The activated NHS-ester is more stable than the O-acylisourea intermediate but still prone to hydrolysis over time. Reaction times should be optimized to maximize conjugation while minimizing hydrolysis. | electrochemsci.orgresearchgate.net |

Site-Specific Protein Labeling via Transamidation Chemistry

While direct chemical conjugation to lysine or glutamate/aspartate residues is effective, it often results in a heterogeneous mixture of labeled products because proteins typically have multiple accessible residues. nih.gov For applications requiring precisely controlled and uniform labeling, enzymatic methods are superior.

Transglutaminases (TGases) are a class of enzymes that catalyze the formation of a covalent isopeptide bond between the γ-carboxamide group of a protein-bound glutamine residue and a primary amine. nih.govpan.olsztyn.plzedira.com When 5-FAM cadaverine is provided as the primary amine-containing substrate, TGase facilitates its covalent attachment specifically to accessible glutamine residues on a target protein. researchgate.net This reaction is an acyl transfer, where the glutamine side chain acts as the acyl donor and 5-FAM cadaverine acts as the acyl acceptor. zedira.com

This enzymatic approach offers a high degree of specificity that is difficult to achieve with standard chemical methods. nih.gov Different types of transglutaminases, including microbial transglutaminase (mTGase) and guinea pig liver transglutaminase (gpTG), are used for these applications, each with slightly different properties and substrate specificities. researchgate.netnih.gov Bacterial transglutaminases are often favored as biocatalysts for protein labeling due to their broad substrate specificity and lack of dependence on calcium, unlike their mammalian counterparts. nih.gov

The specificity of TGase-mediated labeling can be further enhanced by protein engineering. Short peptide sequences that are highly efficient substrates for TGase, often called "Q-tags," can be genetically fused to the N- or C-terminus of a protein of interest. researchgate.netnih.govh1.co The enzyme will then preferentially label the glutamine residue within this tag, resulting in a homogeneously labeled protein product with the fluorescent probe attached at a predetermined site. researchgate.netimrpress.com

The outcome of the transglutaminase reaction is also influenced by the reaction conditions. The enzyme can catalyze a competing reaction, deamidation, where the glutamine side chain is hydrolyzed to glutamic acid in the absence of a suitable amine substrate. nih.gov Controlling the reaction parameters is essential to maximize the desired transamidation (labeling) and minimize deamidation.

| Parameter | Condition/Recommendation | Effect on Reaction | Citation |

|---|---|---|---|

| Amine Donor Concentration | Use a high molar excess of 5-FAM cadaverine relative to the glutamine donor protein. | A high concentration of the amine substrate (5-FAM cadaverine) favors the transamidation reaction, increasing the labeling yield and suppressing the competing deamidation side reaction. | nih.gov |

| Calcium (Ca²⁺) Concentration | Required for the activity of mammalian TGases (e.g., TG2, Factor XIII-A). Not required for microbial TGase. | Calcium ions are essential cofactors for many TGases, and their concentration can modulate enzyme activity. However, calcium concentration does not appear to significantly affect the ratio of transamidation to deamidation. | pan.olsztyn.plnih.gov |

| pH | Optimal pH varies by enzyme; typically ranges from pH 6.0 to 8.2. | Enzyme activity is highly pH-dependent. The optimal pH for microbial TGase is generally 6-7, while for Bacillus subtilis transglutaminase it is 8.2. Low pH can favor deamidation due to the limited availability of unprotonated primary amines. | nih.govnih.gov |

| Temperature | Typically 37°C for mammalian enzymes. Optimal temperatures for bacterial TGases can be higher (e.g., 50-60°C). | Temperature affects the rate of the enzymatic reaction. Conditions should be chosen to ensure enzyme stability and activity over the course of the labeling reaction. | nih.gov |

Conjugation to Diverse Classes of Biomolecules

The methodologies described above enable the conjugation of 5-FAM cadaverine to a wide array of biomolecules for various research applications.

Proteins and Antibodies: This is the most common application. Site-specific labeling of antibodies using transglutaminase and a cadaverine-modified fluorophore allows for the creation of well-defined immunoconjugates for molecular imaging. nih.gov By engineering recognition tags into specific sites on an antibody, researchers can produce homogeneous conjugates with a precise drug-to-antibody ratio (DAR). semanticscholar.org

Peptides: Peptides containing glutamine residues can be readily labeled with 5-FAM cadaverine using transglutaminase, which is useful for creating fluorescent probes to study enzyme activity or peptide-protein interactions. nih.gov

Nucleic Acids: While less common than protein labeling, strategies have been developed to conjugate amine-containing probes to nucleic acids. For example, in a technique called transglutaminase-mediated in situ hybridization (TransISH), a peptide-DNA conjugate containing a glutamine tag can be cross-linked by microbial transglutaminase to an amine-tagged reporter enzyme, demonstrating the versatility of this enzymatic system. nih.gov

Strategies for Peptide and Protein Fluorescent Labeling

The primary amine of 5-FAM cadaverine serves as a versatile reactive handle for its conjugation to peptides and proteins. One of the most specific and widely utilized methods involves the enzymatic action of transglutaminases (TGases). These enzymes catalyze the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue within the target protein and the primary amine of 5-FAM cadaverine. tenovapharma.comaddexbio.com This enzymatic approach offers a high degree of site-specificity, as the labeling is directed to accessible glutamine residues recognized by the transglutaminase. This method is particularly advantageous as it often preserves the native structure and function of the protein, especially when the glutamine target site is not in a functionally critical domain. nih.govrsc.org

In addition to enzymatic methods, 5-FAM cadaverine can be conjugated to carboxyl groups on peptides and proteins, such as those found on aspartic and glutamic acid residues or at the C-terminus. This is typically achieved using carbodiimide (B86325) chemistry, for example, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxyl group to form an intermediate that readily reacts with the primary amine of 5-FAM cadaverine to form a stable amide bond.

Oligonucleotide and Nucleic Acid Modification Techniques

The modification of oligonucleotides and nucleic acids with fluorescent reporters is crucial for a wide range of molecular biology applications, including DNA sequencing, polymerase chain reaction (PCR), and fluorescence in situ hybridization (FISH). 5-FAM cadaverine can be incorporated into synthetic oligonucleotides, most commonly at the 5'-terminus. This is typically achieved by reacting an amine-modified oligonucleotide with an activated form of 5-FAM. The resulting fluorescently labeled oligonucleotides can serve as primers or probes for detecting and quantifying specific nucleic acid sequences. nih.gov The stable fluorescence of the FAM moiety allows for sensitive detection in various hybridization-based assays.

Functionalization of Nanoparticle Platforms (e.g., Superparamagnetic Iron Oxide Nanoparticles)

Superparamagnetic iron oxide nanoparticles (SPIONs) are extensively used as contrast agents in magnetic resonance imaging (MRI) for applications such as cell tracking and tumor detection. To enhance their utility and enable multimodal imaging, SPIONs are often functionalized with fluorescent dyes. The surface of SPIONs, which is typically coated with polymers like dextran (B179266) or polyvinyl alcohol, can be chemically modified to introduce carboxyl or aldehyde groups. rsc.orgnih.gov These functional groups can then be conjugated with the primary amine of 5-FAM cadaverine. For instance, carboxyl groups can be activated with EDC to react with the amine, while aldehyde groups can form a Schiff base with the amine, which is then reduced to a stable amine linkage. This dual-modality labeling allows for both magnetic detection via MRI and fluorescent visualization of the nanoparticles, providing complementary information on their biodistribution and cellular uptake. researchgate.netnih.govarxiv.org

The efficiency of cellular uptake of these functionalized SPIONs can be influenced by factors such as particle size, surface charge, and the nature of the coating material. nih.gov Studies have shown that functionalized SPIONs can be effectively taken up by various cell types, enabling long-term tracking. nih.gov

Comparative Analysis of 5-FAM Cadaverine Conjugates with Alternative Fluorescent Dyes

The selection of a fluorescent dye for bioconjugation depends on several factors, including the stability of the conjugate, the efficiency of the labeling reaction, and the potential impact of the dye on the biological activity of the labeled molecule. Here, we compare 5-FAM cadaverine conjugates with those of two other widely used fluorescent dyes: fluorescein (B123965) isothiocyanate (FITC) and tetramethylrhodamine (B1193902) (TAMRA).

Assessment of Conjugate Stability and Reaction Yields (e.g., against FITC, TAMRA)

While specific quantitative data for direct comparisons of 5-FAM cadaverine are not always readily available in the literature, general properties of the parent fluorophores and their reactive forms provide valuable insights. It is generally reported that the carboxamide bond formed from the reaction of 5-FAM is more stable, particularly to hydrolysis, than the thiourea (B124793) linkage formed by FITC. mdpi.com This increased stability can be advantageous for long-term experiments or applications where the conjugate is exposed to varying conditions.

In terms of reaction yields, enzymatic labeling with transglutaminase, for which 5-FAM cadaverine is a substrate, can be highly efficient, often leading to high yields of specifically labeled protein. nih.govrsc.org For non-enzymatic reactions, the yield can be influenced by various factors including pH, temperature, and the concentration of reactants. While direct comparative yield data is sparse, the robust chemistry of FAM derivatives is often cited as a reason for their widespread use. nih.gov

Table 1: Qualitative Comparison of Fluorescent Dye Conjugates

| Feature | 5-FAM Cadaverine | FITC | TAMRA |

|---|---|---|---|

| Linkage Type | Amide (enzymatic or chemical) | Thiourea | Amide |

| Conjugate Stability | Generally high, more stable than FITC | Moderate, susceptible to hydrolysis | High |

| Reaction pH | Neutral to slightly basic (enzymatic); Acidic to neutral (chemical) | Basic (pH > 8.5) | Neutral to slightly basic |

| Photostability | Good | Moderate | Good to excellent |

Impact on the Biological and Functional Activity of Labeled Biomolecules

A critical consideration in bioconjugation is the potential for the fluorescent label to interfere with the biological function of the biomolecule. The size, charge, and site of attachment of the dye can all influence the activity of the labeled protein or nucleic acid. nii.ac.jp

Enzymatic labeling with 5-FAM cadaverine via transglutaminase can minimize functional perturbations by targeting glutamine residues that are often not in the active or binding sites of proteins. nih.gov However, if the labeling site is near a critical functional domain, a decrease in activity may be observed. The impact of labeling on protein function is highly specific to the protein and the location of the label. For instance, labeling near an enzyme's active site is more likely to reduce its catalytic activity.

For oligonucleotides, the attachment of a fluorescent dye at the 5'-terminus is generally well-tolerated and has minimal impact on hybridization kinetics and specificity. nih.gov However, the presence of the dye can sometimes influence the local environment and the fluorescence properties upon hybridization.

Table 2: Potential Impact of Labeling on Biomolecule Function | Biomolecule | Labeling Site | Potential Impact of 5-FAM Cadaverine | | :--- | :--- | :--- | | Protein/Enzyme | Active Site | High potential for reduced activity | | | | Allosteric Site | Moderate potential for altered regulation | | | | Surface, away from functional sites | Low potential for functional impact | | Antibody | Antigen Binding Site (CDR) | High potential for reduced affinity | | | | Fc Region | Potential for altered effector function | | Oligonucleotide | 5' or 3' Terminus | Generally low impact on hybridization |

Enzymatic Assay Development and Substrate Specificity Profiling with 5 Fam Cadaverine

Design Principles for Fluorescence-Based Enzymatic Activity Assays

Fluorescence-based assays are a cornerstone of modern enzymology and high-throughput screening (HTS) due to their exceptional sensitivity, versatility, and adaptability to automation. patsnap.comhongkongmedicaljournal.com The fundamental principle involves monitoring a change in a fluorescence signal that is directly proportional to enzymatic activity. creative-enzymes.com This can be achieved through various strategies, including the use of fluorescently labeled substrates like 5-FAM cadaverine (B124047). patsnap.com

Key design principles for these assays include:

Selection of Fluorophore and Substrate: The choice of fluorophore is critical and depends on the specific enzyme and reaction conditions. Fluorophores like fluorescein (B123965) (e.g., in 5-FAM), rhodamine, and coumarin (B35378) derivatives are commonly used. patsnap.com The substrate must be specifically recognized and modified by the enzyme of interest, leading to a detectable change in the fluorescent signal. hongkongmedicaljournal.com

Signal Modulation: The enzymatic reaction should cause a distinct change in fluorescence properties. This can be a change in fluorescence intensity (increase or decrease), a shift in the emission wavelength, or a change in fluorescence polarization/anisotropy. hongkongmedicaljournal.comnih.gov For instance, an enzyme might cleave a substrate to separate a fluorophore from a quencher, resulting in increased fluorescence intensity.

Assay Format: Assays can be continuous, allowing for real-time monitoring of the reaction, or endpoint, where the reaction is stopped and measured at a single time point. hongkongmedicaljournal.com The choice depends on the need for kinetic data and the requirements of the screening platform. hongkongmedicaljournal.com

Minimization of Interference: It is crucial to minimize background signals and potential interference from assay components or library compounds. hongkongmedicaljournal.com This includes addressing issues like photobleaching, signal quenching, and inner filter effects. hongkongmedicaljournal.com Advanced techniques such as Förster Resonance Energy Transfer (FRET) and time-resolved fluorescence can help overcome some of these challenges. patsnap.comhongkongmedicaljournal.com

Fluorescence spectroscopy's high sensitivity allows for the use of low concentrations of enzymes and substrates, making it a cost-effective method for studying enzyme kinetics, mechanisms, and inhibition. patsnap.commdpi.com

Application in the Characterization of Transglutaminase Activity

Transglutaminases (TGases) are a family of enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a peptide-bound glutamine residue and the ε-amino group of a lysine (B10760008) residue or other primary amines. nih.govresearchgate.net 5-FAM cadaverine serves as an excellent amine-donor substrate for TGases. When a TGase incorporates the small, fluorescent 5-FAM cadaverine molecule into a larger protein substrate (an acyl donor), the properties of the fluorophore change, providing a measurable signal of enzyme activity. nih.gov This approach is widely used to characterize the transamidase activity of various TGase isozymes, particularly tissue transglutaminase (TGase 2), which is implicated in numerous physiological and pathological processes. researchgate.netnih.gov

A highly effective method for monitoring TGase activity utilizes fluorescence anisotropy (FA), also known as fluorescence polarization. nih.govresearchgate.net The principle of this assay is based on the rotational mobility of the fluorescent probe. mdpi.com

Assay Principle: 5-FAM cadaverine is a small molecule that tumbles rapidly in solution, resulting in significant depolarization of emitted light and a low anisotropy value. mdpi.com When TGase 2 catalyzes the covalent incorporation of 5-FAM cadaverine into a large acyl-donor protein substrate, such as N,N-dimethylated casein (DMC), the fluorescent probe becomes part of a much larger, slower-tumbling macromolecule. mdpi.comnih.gov This restriction in rotational movement leads to a time-dependent increase in the fluorescence anisotropy signal, which can be monitored continuously to determine reaction velocity. nih.govresearchgate.net

Validation for High-Throughput Screening (HTS): This FA-based assay format is homogenous (no separation steps required) and continuous, making it ideal for HTS of potential TGase inhibitors. mdpi.comresearchgate.net The assay has been successfully validated for this purpose, demonstrating excellent statistical reliability with a Z' factor of 0.86. nih.govresearchgate.net A Z' factor between 0.5 and 1.0 indicates a robust and high-quality assay suitable for large-scale screening campaigns. nih.gov The method is non-radioactive and highly sensitive, capable of determining the concentration of active TGase 2. nih.gov

Fluorescence-based assays using cadaverine derivatives are instrumental in determining the kinetic parameters of TGase reactions and elucidating their mechanisms. aston.ac.uknih.gov By systematically varying the concentrations of both the amine-donor substrate (e.g., monodansylcadaverine) and the acyl-donor substrate (e.g., N,N-dimethylcasein), researchers can determine key kinetic constants. nih.gov

A study using guinea pig liver transglutaminase (gpTG) determined the Michaelis constant (Km) for both substrates, providing insight into the enzyme's affinity for each. nih.gov

| Enzyme | Substrate | Km (µM) |

| Guinea Pig TGase | Monodansylcadaverine | 14 |

| Guinea Pig TGase | N,N-dimethylcasein | 5 |

This table presents the Michaelis constant (Km) values for guinea pig transglutaminase with its fluorescent amine donor and acyl donor substrates, as determined by a fluorescence-based assay. nih.gov

Such kinetic data are crucial for understanding how mutations or inhibitors affect enzyme function. For example, kinetic transamidase assays have been used to characterize TGase 2 mutants, revealing how specific amino acid changes can alter catalytic activity. aston.ac.uk These assays also allow for the detailed study of inhibitors, demonstrating patterns such as competitive inhibition and helping to characterize both reversible and irreversible binders. nih.govnih.gov

Exploration of Substrate Specificity of Enzymes Interacting with Cadaverine Derivatives

Beyond transglutaminases, fluorescently labeled cadaverine can be used to probe the substrate specificity of other enzymes that recognize and process cadaverine or similar diamines. nih.govnih.gov This includes enzymes involved in the biosynthesis of cadaverine, such as lysine decarboxylases (CadA and LdcC), and enzymes that use cadaverine as a substrate, like N-hydroxylating monooxygenases. nih.govjmb.or.kr

A detailed kinetic study of SsDesB, a cadaverine N-hydroxylase from Streptomyces sviceus, showcased its substrate specificity. nih.govresearchgate.net The enzyme catalyzes the N-hydroxylation of cadaverine as the first step in the biosynthesis of the siderophore desferrioxamine B. nih.gov Using various assays, researchers determined the kinetic parameters for several potential substrates, revealing the enzyme's preference. nih.gov

| Enzyme | Substrate | Apparent kcat (s⁻¹) | Apparent KM (µM) |

| SsDesB | Cadaverine | 0.048 ± 0.004 | 19 ± 9 |

| SsDesB | Putrescine | - | - |

| SsDesB | Spermidine | - | - |

| SsDesB | L-lysine | - | - |

This table summarizes the steady-state kinetic parameters for the N-hydroxylation of cadaverine by the enzyme SsDesB. The enzyme also showed activity with putrescine, spermidine, and L-lysine, but not with alkyl (di)amines that were branched or had fewer than four methylene (B1212753) units, demonstrating its specific substrate scope. nih.govresearchgate.net

These studies demonstrate that SsDesB has a broader substrate scope than some other N-hydroxylases, and such detailed characterization is essential for its potential application as a biocatalyst. nih.gov Similarly, understanding the substrate binding and catalytic differences between lysine decarboxylases like CadA and LdcC is critical for optimizing the biological production of cadaverine for industrial applications. nih.gov

Mechanisms of Enzyme-Cadaverine Moiety Recognition in Probe Design

The effectiveness of 5-FAM cadaverine as a probe hinges on the specific recognition of the cadaverine moiety by the enzyme's active site. jackwestin.com An enzyme's active site is a unique three-dimensional chemical environment formed by a specific arrangement of amino acid residues. jackwestin.com This structure creates pockets and interaction points that are complementary to the size, shape, and chemical properties of the substrate. jackwestin.com

Structural Basis of Recognition: For an enzyme to bind cadaverine, its active site must accommodate the five-carbon alkyl chain and recognize the terminal primary amine group that participates in the reaction. researchgate.net Modeling studies of enzymes like the cadaverine N-hydroxylase SsDesB show how cadaverine fits into the active site, positioning it correctly relative to cofactors like FAD and NADP⁺ for catalysis to occur. researchgate.net

Optimizing Probe Design: Understanding these enzyme-substrate interactions allows for the rational design of improved fluorescent probes. Researchers can modify the linker connecting the cadaverine moiety to the fluorophore to enhance substrate properties without disrupting recognition by the enzyme. nih.gov For instance, in the development of TGase 2 assays, different linkers (e.g., sarcosyl and isonipecotyl) were introduced between rhodamine B and cadaverine to create derivatives with optimized substrate characteristics for the FA-based assay. nih.govhzdr.de This demonstrates that while the cadaverine "warhead" is essential for enzyme recognition, the linker and attached fluorophore can be tuned to improve assay performance. nih.gov

Advanced Imaging and Cellular Applications of 5 Fam Cadaverine Conjugates

Utilization in Receptor Binding Assays for Ligand-Receptor Interaction Studies

5-FAM cadaverine (B124047) serves as a crucial building block for synthesizing fluorescent ligands, which are instrumental in studying the interactions between ligands and their corresponding cellular receptors. aatbio.com These fluorescently labeled molecules offer a non-radioactive alternative for quantifying binding events, enabling detailed investigation of receptor pharmacology directly on live cells or in membrane preparations. creative-bioarray.com

The core principle of these assays involves monitoring the fluorescence signal from the 5-FAM-conjugated ligand as it binds to its receptor. This can be accomplished through several methodologies:

Saturation Binding Assays: By incubating cells or membranes with increasing concentrations of a 5-FAM labeled ligand, one can determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd), a measure of binding affinity.

Competitive Binding Assays: In this format, a fixed concentration of the 5-FAM labeled ligand competes for receptor binding sites with varying concentrations of an unlabeled test compound. This allows for the determination of the binding affinity (Ki) of the unlabeled ligand. nih.gov

Kinetic Assays: The real-time nature of fluorescence detection allows for the measurement of the rates at which a ligand associates with (kon) and dissociates from (koff) its receptor. nih.govfrontiersin.org This provides deeper insights into the dynamic nature of the ligand-receptor interaction.

Fluorescence-based assays, such as those employing fluorescence polarization (FP), can be performed in a homogenous format, eliminating the need for wash steps to separate bound and free ligands, which is particularly advantageous for high-throughput screening. creative-bioarray.comfrontiersin.org For example, in a BODIPY-TR cadaverine displacement assay—a technique analogous to those using 5-FAM—researchers have successfully characterized the binding interactions between antimicrobial peptides and lipopolysaccharide (LPS). acs.org

| Property | Value/Description | Significance in Binding Assays |

|---|---|---|

| Excitation Wavelength (λex) | ~493 nm | Compatible with standard 488 nm laser lines on most fluorescence instruments (e.g., flow cytometers, plate readers). aatbio.com |

| Emission Wavelength (λem) | ~517 nm | Produces a bright, easily detectable green fluorescence signal. aatbio.com |

| Amine-Reactive Moiety | The cadaverine linker provides a primary amine for stable conjugation to carboxyl groups on ligands. | Allows for the creation of stable, fluorescently labeled ligands that retain their biological activity. |

| High Quantum Yield | Efficient conversion of absorbed light into emitted fluorescence. aatbio.com | Ensures a strong signal, increasing the sensitivity of the assay and allowing for the use of lower ligand concentrations. |

Investigations into Cellular Internalization and Intracellular Localization of 5-FAM Conjugates

A significant application of 5-FAM cadaverine is in the creation of fluorescent probes to visualize and quantify the uptake of molecules into living cells. By conjugating 5-FAM to peptides, proteins, or other molecules of interest, researchers can track their journey from the extracellular environment to various intracellular compartments. researchgate.netnih.govlifetein.com

The process of cellular internalization can be monitored using techniques like flow cytometry and fluorescence microscopy. Flow cytometry provides quantitative data on the percentage of cells that have taken up the conjugate and the average fluorescence intensity per cell, offering a measure of the extent of internalization. researchgate.net

Confocal microscopy provides spatial information, allowing for the direct visualization of where the 5-FAM conjugate localizes within the cell. To determine the precise subcellular destination, co-localization studies are performed. In these experiments, cells are simultaneously labeled with the 5-FAM conjugate and a specific marker for a particular organelle (e.g., lysosomes, mitochondria, or the endoplasmic reticulum). nih.govnih.govresearchgate.netfrontiersin.org The overlap of the green signal from 5-FAM with the signal from the organelle marker (often a red or blue fluorescent protein) confirms the conjugate's presence in that compartment. This approach is critical for understanding the mechanisms of drug delivery, viral entry, and the trafficking of biomolecules.

| Conjugate Type | Target/Molecule of Interest | Observed Intracellular Localization | Primary Investigation Method |

|---|---|---|---|

| 5-FAM Labeled Peptides | Cell-Penetrating Peptides (CPPs) | Cytoplasm, Nucleus | Confocal Microscopy, Flow Cytometry |

| Fluorescently Labeled siRNA | Small interfering RNA | Endosomes, Cytoplasm | Flow Cytometry, Confocal Microscopy researchgate.net |

| Fluorescent Ligands | G Protein-Coupled Receptors (GPCRs) | Plasma Membrane, Endocytic Vesicles | Confocal Microscopy |

| Fluorescent Fatty Acids | Metabolic Probes | Peroxisomes, Lipid Droplets | Live-Cell Confocal Microscopy |

Application in High-Resolution Live-Cell and In Vitro Imaging Modalities

The utility of 5-FAM conjugates extends to advanced, high-resolution imaging techniques that allow for the study of cellular dynamics in real-time. thermofisher.com Live-cell imaging imposes strict requirements on fluorescent probes; they must be bright enough to be detected with minimal excitation light to reduce phototoxicity, and sufficiently photostable to withstand repeated imaging over extended periods. asiaresearchnews.comnih.govbiocompare.com 5-FAM and its derivatives are frequently used in these applications due to their robust fluorescence.

5-FAM conjugates are routinely used in:

Confocal Microscopy: This technique provides optical sectioning to produce high-resolution, three-dimensional images of cells and tissues.

Super-Resolution Microscopy (SRM): To overcome the diffraction limit of light, techniques such as Stimulated Emission Depletion (STED) microscopy and Structured Illumination Microscopy (SIM) are employed. biotium.comthermofisher.comnih.gov These methods require exceptionally photostable dyes to generate images with nanometer-scale resolution, revealing intricate details of subcellular structures that are not visible with conventional microscopy. acs.orgnih.gov The choice of fluorophore is critical, and while demanding, probes with high photostability can be successfully used in these advanced platforms. asiaresearchnews.com

These high-resolution modalities are essential for visualizing the precise localization of proteins, tracking molecular interactions, and observing dynamic cellular processes like cytoskeletal rearrangement or organelle trafficking with unprecedented clarity. thermofisher.com

| Imaging Modality | Typical Resolution | Key Advantage | Consideration for 5-FAM Probes |

|---|---|---|---|

| Widefield Epifluorescence | ~250 nm | Fast imaging speed, simple setup. | Good for initial screening and observing overall distribution. |

| Confocal Microscopy | ~200 nm (lateral), ~500 nm (axial) | Rejects out-of-focus light, enabling 3D imaging. | Excellent for co-localization and detailed spatial analysis in live cells. |

| Structured Illumination (SIM) | ~100-120 nm | Doubles resolution with conventional fluorophores. thermofisher.com | Requires good photostability to withstand patterned illumination. thermofisher.com |

| Stimulated Emission Depletion (STED) | ~30-70 nm | Provides direct optical super-resolution. | Requires highly photostable dyes that can withstand the high-intensity depletion laser. asiaresearchnews.com |

Integration into Fluorescence Resonance Energy Transfer (FRET) Applications for Proximity Sensing

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring molecular-scale distances (typically 1-10 nm) and detecting interactions between biomolecules. ulab360.com The process involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. nih.gov This energy transfer only occurs when the donor's emission spectrum significantly overlaps with the acceptor's excitation spectrum and the two are in close proximity. aatbio.com

5-FAM is widely used as a donor fluorophore in FRET pairs due to its favorable spectral properties. aatbio.com It is commonly paired with a non-fluorescent "dark" quencher or another fluorescent molecule. In a typical FRET-based biosensor design, 5-FAM and an acceptor are conjugated to the same molecule (e.g., a peptide) or to two different interacting molecules. harvard.eduresearchgate.nettue.nl

Applications of 5-FAM in FRET include:

Protease Activity Assays: A peptide substrate is synthesized with 5-FAM on one side of a cleavage site and a quencher on the other. In the intact state, the 5-FAM fluorescence is quenched. Upon cleavage by a protease, the donor and quencher are separated, leading to a measurable increase in 5-FAM fluorescence. anaspec.com This principle is used to screen for inhibitors of enzymes like matrix metalloproteinases (MMPs). anaspec.com

Conformational Change Sensors: FRET biosensors can be designed to report on conformational changes within a single protein. Binding of a specific analyte can cause the protein to change shape, altering the distance between an attached 5-FAM and an acceptor, thus changing the FRET efficiency. acs.org

Detecting Biomolecular Interactions: By labeling one protein with 5-FAM and its potential binding partner with a suitable acceptor, FRET can be used to confirm and quantify their interaction in real-time within living cells. nih.gov

| Donor | Acceptor/Quencher | Förster Radius (R₀) | Typical Application |

|---|---|---|---|

| 5-FAM | TAMRA (Tetramethylrhodamine) | ~55 Å | Nucleic acid hybridization, protein interaction. |

| 5-FAM | Dabcyl | N/A (Quencher) | Protease assays, molecular beacons. |

| 5-FAM | QXL™ 520 | N/A (Quencher) | Protease assays, high-efficiency quenching. nih.gov |

| 5-FAM | Cy3™ | ~51 Å rsc.org | Multi-step FRET cascades, structural biology. rsc.org |

Methodological Considerations for Research with 5 Fam Cadaverine

Spectroscopic Analysis Techniques for Characterizing Labeled Species (e.g., Spectrofluorimetry)

Spectrofluorimetry is a primary technique for characterizing species labeled with 5-FAM cadaverine (B124047). This method relies on the intrinsic fluorescence properties of the 5-FAM moiety. 5-FAM exhibits excitation and emission maxima typically around 490-494 nm and 518-521 nm, respectively, producing a green fluorescence signal. aatbio.comlasercomponents.commedchemexpress.com

Spectrofluorimetry allows for:

Confirmation of Labeling: By measuring the fluorescence spectrum of the labeled molecule, researchers can confirm the successful attachment of the 5-FAM cadaverine. The presence of the characteristic excitation and emission peaks indicates the presence of the fluorophore.

Determination of Labeling Efficiency: Comparing the fluorescence intensity of the labeled species to a standard curve of free 5-FAM cadaverine or by using methods like UV-Vis spectroscopy to determine the concentration of both the labeled molecule and the incorporated dye can help quantify the labeling ratio.

Monitoring of Fluorescence Changes: Changes in fluorescence intensity or spectral shifts can provide insights into the environment of the fluorophore, such as binding events or conformational changes in the labeled molecule. For example, the fluorescence of fluorescein (B123965) conjugates can decrease upon binding to another molecule. nih.govresearchgate.net

Kinetic Measurements: Spectrofluorimetry can be used for real-time monitoring of reactions involving labeled molecules, such as enzyme activity assays where the incorporation of fluorescent cadaverine into a substrate is measured by the increase in fluorescence anisotropy. hzdr.de

When performing spectrofluorimetric analysis, factors such as excitation and emission wavelengths, slit widths, and detector sensitivity must be optimized. The pH of the solution is particularly critical for fluorescein-based dyes, as discussed in Section 6.4.

Chromatographic and Electrophoretic Approaches for Conjugate Purification and Characterization (e.g., HPLC, Native Page Gel)

Following the labeling reaction, it is often necessary to purify the labeled conjugate from excess free dye, unreacted labeling reagent, and other reaction byproducts. Chromatographic and electrophoretic techniques are indispensable for this purpose and for characterizing the purified product.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and purifying 5-FAM cadaverine conjugates based on differences in their physical and chemical properties, such as size, charge, or hydrophobicity. scirp.orgresearchgate.net

Purification: Reverse-phase HPLC is commonly used to separate the more hydrophobic labeled conjugate from the more polar free 5-FAM cadaverine. scirp.org Affinity chromatography can also be employed if the molecule being labeled has a specific binding partner. For instance, a HiTrap Chelating affinity column was used to separate labeled protein from excess 5-FAM cadaverine and transglutaminase. core.ac.uk

Characterization: HPLC can be used to assess the purity of the labeled product and to determine the labeling efficiency by quantifying the amounts of labeled and unlabeled species. d-nb.info Different isomers of fluorescein derivatives, like 5-FITC and 6-FITC, can exhibit different elution profiles in chromatographic methods. eurogentec.comanaspec.com

Electrophoretic Approaches (e.g., Native Page Gel): Electrophoresis separates molecules based on their charge, size, and shape when subjected to an electric field.

Native PAGE Gel: Native PAGE is particularly useful for analyzing labeled proteins in their native conformation, as it separates proteins based on their mass-to-charge ratio and shape without denaturation. thermofisher.com Changes in the migration pattern of a protein after labeling with 5-FAM cadaverine can indicate successful conjugation and potential alterations in the protein's net charge or conformation. While the provided text mentions Native PAGE for analyzing DNA core.ac.uk, the principle of separation based on charge, size, and shape applies to labeled proteins as well, making it a relevant technique for characterizing protein conjugates of 5-FAM cadaverine. Different isomers can also migrate differently in electrophoretic gels. eurogentec.comanaspec.com

These techniques are crucial for obtaining highly pure labeled conjugates, which is essential for downstream applications and accurate data interpretation.

Strategies for Mitigating Background Fluorescence and Non-Specific Binding Interactions

Background fluorescence and non-specific binding can significantly interfere with the detection of specific signals from 5-FAM cadaverine-labeled species, leading to reduced sensitivity and increased noise. Several strategies can be employed to mitigate these issues.

Purification: As discussed in Section 6.2, rigorous purification of the labeled conjugate is critical to remove excess free dye, which is a major source of background fluorescence. core.ac.uk

Blocking Agents: Including blocking agents in assay buffers can help reduce non-specific binding of the labeled conjugate to surfaces or other molecules in the sample matrix. Bovine serum albumin (BSA) or other non-interacting proteins are commonly used for this purpose.

Optimization of Washing Steps: Thorough washing steps after incubation with the labeled probe are essential to remove unbound conjugate and reduce background fluorescence.

Using Appropriate Controls: Including negative controls (e.g., unlabeled samples, samples incubated without the labeling enzyme if applicable) is crucial to assess the level of background fluorescence and non-specific binding.

Buffer Composition: The composition of the buffer, including pH and salt concentration, can influence non-specific interactions. Optimization of buffer conditions can help minimize these effects. For instance, adjusting pH to minimize positive charges on 5-FAM cadaverine was important to avoid agglomeration during nanoparticle conjugation. nih.gov

Spectral Filtering: Utilizing appropriate excitation and emission filters in fluorescence detection systems can help minimize the detection of scattered excitation light and autofluorescence from the sample matrix, thereby improving the signal-to-noise ratio. lasercomponents.com

Using Fluorophores with Improved Properties: While 5-FAM is widely used, its relatively high rate of photobleaching and pH sensitivity can contribute to challenges. thermofisher.com In some cases, using alternative fluorophores with improved photostability or less pH sensitivity might be considered, although this would involve using a different labeling reagent than 5-FAM cadaverine.

Understanding the pH Sensitivity of Fluorescein and its Implications for Assay Design and Performance

Fluorescein and its derivatives, including the 5-FAM moiety in 5-FAM cadaverine, are known to be highly sensitive to changes in pH. The fluorescence intensity of fluorescein is significantly reduced at acidic pH due to protonation of the xanthene ring system. The phenolic pKa of free fluorescein is around 6.3. nih.govresearchgate.net

The pH sensitivity of fluorescein has several implications for research using 5-FAM cadaverine:

Assay pH Selection: The pH of the assay buffer is a critical parameter that must be carefully controlled. Assays are typically performed at a pH where fluorescein is largely in its deprotonated, highly fluorescent form, generally above its pKa. Working at physiological pH (around 7.4) means that a significant portion of the fluorescein might be protonated, potentially limiting assay sensitivity. nih.govresearchgate.net Optimizing the assay pH to be above the pKa of the fluorescein conjugate is important for maximizing fluorescence signal. nih.govresearchgate.net

Variations in Local pH: The local environment around the fluorophore can influence its apparent pKa. nih.gov When 5-FAM cadaverine is conjugated to a biomolecule, the pKa of the attached fluorescein can be perturbed depending on the nature of the biomolecule and the site of conjugation. nih.gov This means that the optimal pH for maximum fluorescence may vary depending on the specific conjugate being studied.

pH Fluctuations During Assays: Assays that involve processes that change the local or bulk pH can lead to variations in fluorescence intensity that are not related to the biological event being studied. Researchers must consider potential pH changes during reactions and, if necessary, use strongly buffered solutions or incorporate pH indicators to monitor and control pH.

Assay Sensitivity: The sensitivity of a fluorescence-based assay using 5-FAM cadaverine is directly impacted by the pH. Working at a pH where the fluorescence is suboptimal can reduce the dynamic range and limit the ability to detect small changes in signal. nih.govresearchgate.net Strategies like tuning the pKa of the dye itself have been explored to optimize assay sensitivity at specific pH values. nih.govresearchgate.net

Understanding and controlling the pH environment is paramount for obtaining accurate and reproducible results when working with 5-FAM cadaverine and its conjugates.

Future Directions and Emerging Research Avenues for 5 Fam Cadaverine

Development of Next-Generation 5-FAM Cadaverine (B124047) Derivatives with Enhanced Photostability and Quantum Yield

While fluorescein (B123965) derivatives like 5-FAM are widely used due to their high absorptivity and good water solubility, their application can be limited by photostability and pH dependence 101.200.202. Future research aims to address these limitations by developing next-generation 5-FAM cadaverine derivatives. This involves chemical modifications to the fluorescein core or the linker to improve resistance to photobleaching and maintain fluorescence intensity across a wider pH range. Enhancing the quantum yield, which is the efficiency of converting absorbed light into emitted light, is another key area of development to increase sensitivity in detection applications biotechnologie.de. Novel dyes with improved photostability and quantum yield, such as certain ATTO dyes and Tide Fluor™ dyes, are being explored as alternatives or modifications to existing fluorophores 101.200.202medchemexpress.com.

Integration of 5-FAM Cadaverine Conjugates in High-Throughput Screening Platforms

High-throughput screening (HTS) is crucial for drug discovery and biological research, enabling rapid analysis of large numbers of samples bocascientific.com. The integration of 5-FAM cadaverine conjugates into HTS platforms is an emerging area. Its fluorescent properties make it suitable for various fluorescence-based assays that can be automated for high-throughput analysis bocascientific.com. For example, 5-FAM cadaverine can be used as a fluorescent substrate in enzyme activity assays, such as those for transglutaminases, which are amenable to HTS formats eurogentec.comnih.gov. Future efforts will focus on developing stable and sensitive 5-FAM cadaverine-based probes and assay kits specifically optimized for HTS, allowing for faster and more efficient screening of potential drug candidates or biological modulators b-cdn.net.

Application in Complex Biological Systems and Advanced In Vitro/Ex Vivo Models

Applying 5-FAM cadaverine in more complex biological systems and advanced in vitro/ex vivo models is a significant future direction. This includes its use in multi-cellular structures, 3D cell cultures, tissue samples, and potentially in less complex in vivo models for specific applications. The ability of cadaverine to conjugate to proteins and other biomolecules allows 5-FAM cadaverine to be used for labeling in these complex environments eurogentec.com. Research is exploring its utility in tracking molecular dynamics, protein localization, and enzymatic activity within more physiologically relevant contexts than traditional simplified in vitro systems nih.gov. This requires developing strategies to ensure probe delivery, specificity, and minimize background signal in complex biological matrices.

Q & A

Q. How can researchers resolve contradictions in pH-dependent aggregation during 5-FAM cadaverine-SPIO conjugation?

- Methodological Answer : Aggregation arises from protonated amines at pH <8.0. Optimize by: (i) Pre-stabilizing SPIOs with antibodies (e.g., HuCC49ΔCH2) via steric hindrance before adding 5-FAM cadaverine. (ii) Adjusting the mass ratio of 5-FAM cadaverine:SPIOs to 1:10. (iii) Validating stability via zeta-potential measurements (−25 to −26 mV ensures electrostatic repulsion) .

Q. What strategies ensure specificity when using 5-FAM cadaverine in enzyme activity assays (e.g., cadaverine hydroxylases)?

- Methodological Answer : To avoid off-target labeling: (i) Pre-block free amine groups in the assay buffer with non-reactive analogs (e.g., acetylated cadaverine). (ii) Use kinetic assays (e.g., oxygen consumption or product formation) with Haldane substrate inhibition models to distinguish 5-FAM cadaverine’s activity from endogenous substrates .

Q. How can 5-FAM cadaverine’s labeling efficiency be quantitatively compared across different protein targets?

- Methodological Answer : Perform SDS-PAGE with in-gel fluorescence scanning. Normalize band intensity to a standard curve of free 5-FAM cadaverine. For transaminidation-based labeling, validate via competition assays with unmodified cadaverine .

Methodological Troubleshooting

Q. Why does 5-FAM cadaverine exhibit inconsistent fluorescence in live-cell imaging, and how can this be mitigated?

- Answer : Photobleaching and pH variability are common issues. Use antifade reagents (e.g., ProLong Diamond) and conduct parallel experiments with pH-insensitive dyes (e.g., Cy3) as controls. For quantitative analysis, calibrate fluorescence against pH gradients using ratiometric probes .

Q. What analytical techniques are critical for characterizing 5-FAM cadaverine-conjugated nanoconstructs?

- Answer :

- HPLC-MS : Verify molecular weight and purity.

- Dynamic Light Scattering (DLS) : Monitor hydrodynamic size changes post-conjugation.

- UV-Vis Spectroscopy : Confirm ε values at 493 nm for concentration calculations .

Ethical and Reproducibility Considerations

Q. How should researchers document 5-FAM cadaverine protocols to ensure reproducibility?

- Answer : Follow Beilstein Journal guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.